4-Bromo-2-tert-butylthiophene
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Overview
Description
4-Bromo-2-tert-butylthiophene is an organic compound with the molecular formula C8H11BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a bromine atom and a tert-butyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and materials science.
Synthetic Routes and Reaction Conditions:
Bromination of 2-tert-butylthiophene: The most common method involves the bromination of 2-tert-butylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of thiophene with tert-butyl chloride, followed by bromination at the 4-position using NBS.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination and alkylation steps but is optimized for large-scale production with automated control systems to maintain reaction conditions.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene 1-oxides or thiophene 1,1-dioxides, which are useful intermediates in organic synthesis. Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Coupling Reactions: The compound is a key intermediate in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products:
Substituted Thiophenes: Formed through nucleophilic substitution.
Thiophene Oxides and Dioxides: Resulting from oxidation reactions.
Biaryl Compounds: Produced via coupling reactions.
Scientific Research Applications
4-Bromo-2-tert-butylthiophene has diverse applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: Employed in the development of advanced materials such as liquid crystals and photoactive compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-2-tert-butylthiophene in various reactions involves the activation of the thiophene ring and the bromine atom. In substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-nucleophile bonds. In coupling reactions, the palladium catalyst mediates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
2-Bromo-3,4-di-tert-butylthiophene: Similar in structure but with additional tert-butyl groups, affecting its reactivity and steric properties.
4-Bromo-2-methylthiophene: Lacks the bulky tert-butyl group, resulting in different electronic and steric effects.
Uniqueness: 4-Bromo-2-tert-butylthiophene is unique due to the presence of both a bromine atom and a tert-butyl group, which confer distinct reactivity and stability. The tert-butyl group provides steric hindrance, influencing the compound’s behavior in substitution and coupling reactions, while the bromine atom serves as a versatile functional group for further derivatization .
Properties
IUPAC Name |
4-bromo-2-tert-butylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrS/c1-8(2,3)7-4-6(9)5-10-7/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTGWOWADMPXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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